4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate 4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0896247
InChI: InChI=1S/C22H22N2O3S/c1-15(2)14-24-21(26)20(28-22(24)23-18-7-5-4-6-8-18)13-17-9-11-19(12-10-17)27-16(3)25/h4-13,15H,14H2,1-3H3/b20-13+,23-22?
SMILES: CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.5 g/mol

4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate

CAS No.:

Cat. No.: VC0896247

Molecular Formula: C22H22N2O3S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate -

Specification

Molecular Formula C22H22N2O3S
Molecular Weight 394.5 g/mol
IUPAC Name [4-[(E)-[3-(2-methylpropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate
Standard InChI InChI=1S/C22H22N2O3S/c1-15(2)14-24-21(26)20(28-22(24)23-18-7-5-4-6-8-18)13-17-9-11-19(12-10-17)27-16(3)25/h4-13,15H,14H2,1-3H3/b20-13+,23-22?
Standard InChI Key KVHPHKDAVOPBHB-FTEWTSQZSA-N
Isomeric SMILES CC(C)CN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/SC1=NC3=CC=CC=C3
SMILES CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3
Canonical SMILES CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator